3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide
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Overview
Description
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide is a chemical compound with the molecular formula C12H23ClN2O
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide typically involves the reaction of 3-chloro-2,2-dimethylpropanoyl chloride with N-[(1-ethylpyrrolidin-2-yl)methyl]amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylic acids.
Scientific Research Applications
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridin-2-amine
- 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrazin-2-amine
Uniqueness
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O/c1-4-15-7-5-6-10(15)8-14-11(16)12(2,3)9-13/h10H,4-9H2,1-3H3,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCOAYIUIZYJOY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C(C)(C)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379227 |
Source
|
Record name | 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
243963-39-5 |
Source
|
Record name | 3-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379227 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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